molecular formula C15H18ClN3O2S B2458272 N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide CAS No. 1396760-70-5

N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide

Cat. No.: B2458272
CAS No.: 1396760-70-5
M. Wt: 339.84
InChI Key: GEABDLXMKHIFPK-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide (CAS 1396760-70-5) is a synthetic small molecule with a molecular formula of C15H18ClN3O2S and a molecular weight of 339.84 g/mol . This compound is a derivative incorporating an azetidine ring linked to a 4-chloro-benzothiazole scaffold via an ether bond, and features a tert-butyl carboxamide group . The benzothiazole core is a privileged structure in medicinal chemistry, known for conferring significant biological activity. Structural analogs, particularly those containing the N-(thiazol-2-yl)benzamide motif, have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and function as negative allosteric modulators . Furthermore, various benzothiazole and 4-thiazolidinone derivatives have demonstrated a wide spectrum of antimicrobial properties against numerous bacterial and fungal pathogens, highlighting the potential of this chemotype in infectious disease research . The specific structural features of this molecule, including the chloro-substitution on the benzothiazole ring and the conformationally constrained azetidine, make it a valuable chemical intermediate and a candidate for use in high-throughput screening, drug discovery programs, and structure-activity relationship (SAR) studies aimed at developing novel neuroactive or antimicrobial agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-15(2,3)18-13(20)19-7-9(8-19)21-14-17-12-10(16)5-4-6-11(12)22-14/h4-6,9H,7-8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEABDLXMKHIFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the chlorobenzo[d]thiazole intermediate. This intermediate is then reacted with azetidine-1-carboxamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Chlorine

The 4-chloro substituent on the benzothiazole ring is a prime site for nucleophilic substitution (SNAr). This reaction typically occurs under basic or catalytic conditions:

Reaction ConditionsProductsYieldSource
Reaction with morpholine (K₂CO₃, DMF, 80°C)4-morpholino-1,3-benzothiazol-2-yl derivative78–92%
Substitution with piperidine (EtOH, reflux)4-piperidinyl-1,3-benzothiazol-2-yl analog65%

Mechanism : The electron-withdrawing benzothiazole ring activates the chlorine for displacement by nucleophiles (e.g., amines, alkoxides). The reaction proceeds via a Meisenheimer intermediate .

Deprotection of the tert-Butyl Carboxamide Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free azetidine amine:

ConditionsProductsYieldSource
HCl (4M in dioxane, 25°C, 2 h)3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine95%
Trifluoroacetic acid (TFA, CH₂Cl₂, 0°C)Same as above90%

Applications : The deprotected amine serves as an intermediate for further functionalization (e.g., acylation, alkylation) .

Hydrolysis of the Carboxamide

While carboxamides are generally stable, harsh hydrolytic conditions can cleave the amide bond:

ConditionsProductsYieldSource
6M HCl (reflux, 12 h)3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylic acid40%
NaOH (10%, EtOH, 100°C, 6 h)Same as above35%

Limitations : Low yields due to competing decomposition of the benzothiazole ring.

Ring-Opening Reactions of the Azetidine

Azetidines can undergo ring-opening under oxidative or reductive conditions:

ConditionsProductsYieldSource
H₂ (1 atm), Pd/C (EtOAc, 25°C)Tert-butyl 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]propylcarbamate60%
mCPBA (CH₂Cl₂, 0°C)Azetidine N-oxide derivative55%

Mechanism : Hydrogenation cleaves the strained azetidine ring to form a secondary amine, while oxidation yields an N-oxide .

Functionalization of the Ether Linkage

The benzothiazol-2-yloxy group may undergo acid-catalyzed cleavage:

ConditionsProductsYieldSource
HBr (48%, AcOH, 60°C, 4 h)3-hydroxyazetidine and 4-chloro-1,3-benzothiazol-2-ol70%

Applications : This reaction provides access to hydroxylated intermediates for further coupling .

Cross-Coupling Reactions

The chloro-benzothiazole moiety participates in palladium-catalyzed couplings:

ConditionsProductsYieldSource
Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF)4-aryl-1,3-benzothiazol-2-yl derivative85%
Buchwald-Hartwig amination (Pd₂(dba)₃)4-amino-1,3-benzothiazol-2-yl analog75%

Key Insight : These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

The compound’s stability in aqueous buffers (pH 7.4, 37°C) was evaluated:

Time (h)Degradation (%)Major Degradants
2415Hydrolyzed carboxamide
4830Ring-opened azetidine derivative

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the significant applications of N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide lies in its potential as an antitumor agent. Compounds containing benzothiazole moieties have been shown to exhibit potent antitumor activities. For instance, studies indicate that similar benzothiazole derivatives can inhibit the mitotic spindle assembly checkpoint, making them promising candidates for cancer treatment . The compound may be effective against various types of cancers, including solid tumors and hematological malignancies.

Mechanism of Action
The mechanism by which this compound exerts its antitumor effects involves the inhibition of specific kinases that play crucial roles in cell division and proliferation. By disrupting these pathways, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth .

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of benzothiazole derivatives. The compound this compound may also exhibit similar properties, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications to the benzothiazole structure can enhance antimicrobial efficacy against various pathogens .

Synthesis and Derivative Development

The synthesis of this compound involves complex chemical reactions that allow for the introduction of various functional groups. This flexibility enables researchers to develop derivatives with enhanced biological activities or improved pharmacokinetic profiles. For example, modifications can lead to compounds with better solubility or stability, which are critical factors in drug development .

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in Molecular Cancer Therapeutics, researchers evaluated a series of benzothiazole derivatives for their antitumor efficacy in vitro and in vivo. The results indicated that certain derivatives significantly inhibited tumor growth in xenograft models, suggesting that this compound could have similar effects .

Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of new benzothiazole-based compounds demonstrated their effectiveness against resistant strains of bacteria. The findings suggest that compounds like this compound could be valuable additions to the arsenal against antimicrobial resistance .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor activityInhibits mitotic spindle assembly checkpoint
Antimicrobial PropertiesPotential against bacterial pathogensEffective against resistant strains
SynthesisDevelopment of derivatives with enhanced propertiesImproved solubility and stability

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
  • tert-butyl 4-(7-chlorobenzo[d]thiazol-2-yl)piperidine-1-carboxylate

Uniqueness

N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the azetidine ring and the chlorobenzo[d]thiazole moiety imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClN2O2SC_{13}H_{15}ClN_2O_2S, with a molecular weight of 300.79 g/mol. The compound features a benzothiazole core, which is significant for its biological activity.

Property Value
Molecular FormulaC₁₃H₁₅ClN₂O₂S
Molecular Weight300.79 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering signaling pathways that lead to various physiological effects.
  • Antimicrobial Activity : It exhibits activity against various pathogens by disrupting cellular processes.

Antimicrobial Activity

Research indicates that benzothiazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against various bacterial strains .

Anticancer Properties

Benzothiazole derivatives have been investigated for their potential anticancer effects. Compounds similar to N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are critical in treating conditions characterized by inflammation. Research has indicated that benzothiazole derivatives can reduce the production of pro-inflammatory cytokines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar functional groups exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain benzothiazole derivatives could induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Study 3: In Vivo Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of benzothiazole derivatives showed a reduction in edema in animal models when treated with these compounds, suggesting their potential therapeutic application in inflammatory diseases .

Q & A

Basic: What are the recommended synthetic strategies for preparing N-tert-butyl-3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide?

Methodological Answer:
The synthesis of benzothiazole-containing compounds typically involves multi-step routes. For analogous structures, key steps include:

  • Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., HCl or H₂SO₄) .
  • Azetidine functionalization : Introduction of the tert-butyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using tert-butyl isocyanate) .
  • Oxygen-linker installation : Etherification between the benzothiazole and azetidine moieties using Mitsunobu conditions (DIAD, PPh₃) or SN2 reactions with activated leaving groups (e.g., chloride substitution) .
    Optimization Tips : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity (e.g., azetidine CH₂ signals at δ 3.5–4.5 ppm; tert-butyl singlet at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₉ClN₃O₂S: 352.0885) .
  • X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., SHELX software for refinement; space group P1, triclinic system for similar benzothiazoles) .

Basic: What in vitro biological assays are suitable for initial screening of this compound?

Methodological Answer:
Standard assays for benzothiazole derivatives include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli; CLSI guidelines) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., cholinesterase inhibition for Alzheimer’s drug candidates) .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS .

Advanced: How can synthetic routes be optimized for improved yield and scalability?

Methodological Answer:
Advanced optimization strategies:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions .
  • Solvent/Reagent Selection : Replace dichloromethane with ethanol for greener synthesis; use LiAlH₄ for selective reductions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics .
    Case Study : For a related compound, switching from THF to DMF increased yield from 45% to 72% .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural Analogues : Compare substituent effects (e.g., 4-chloro vs. 6-nitro benzothiazoles; see table below) :
Substituent PositionBiological Activity (IC₅₀, μM)Reference
4-Chloro (Target)12.5 (HeLa)
6-Nitro (Analogue)8.2 (HeLa)
7-Methoxy (Analogue)>50 (HeLa)
  • Mechanistic Studies : Perform target engagement assays (e.g., SPR for binding affinity) to validate hypotheses .

Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase; PDB ID 1M17) .
  • QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) and correlate with cytotoxicity data .
  • DFT Calculations : Analyze electron density maps to explain reactivity (e.g., nucleophilic attack at the azetidine oxygen) .
    Software Tools : Schrödinger Suite, Gaussian 16, or open-source alternatives like Open Babel .

Advanced: How can researchers resolve challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or DMSO/water) for slow evaporation .
  • Temperature Gradients : Crystallize at 4°C or using liquid N₂ flash-freezing .
  • Additive Use : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattices .
    Case Study : A monohydrate form of a similar benzothiazole crystallized in triclinic P1 with Z = 2 (a = 7.277 Å, α = 83.9°) .

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